molecular formula C19H22BClN2O3 B1455472 1-(4-Chlorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea CAS No. 874302-00-8

1-(4-Chlorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No. B1455472
M. Wt: 372.7 g/mol
InChI Key: YLKLBLPBMZYOIU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (hereafter referred to as “the compound”) is a synthetic organic compound that has been studied for its potential applications in scientific research. Its structure consists of a central urea core, with a 4-chlorophenyl group and a 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) group attached to the nitrogen atoms. The compound has been studied in various fields, such as biochemistry, pharmacology, and organic chemistry, due to its unique structure and properties.

Scientific Research Applications

Synthesis and Structural Analysis

The compound 1-(4-Chlorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, while not directly mentioned, is related to the broader class of boric acid ester intermediates with benzene rings, such as those studied by Huang et al. (2021). These intermediates are synthesized through multi-step substitution reactions and their structures are characterized using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The synthesis process involves careful consideration of molecular structures, and the conformational analysis of these compounds is essential for understanding their physicochemical properties. The study by Huang et al. highlights the importance of density functional theory (DFT) in predicting and confirming the molecular structures of such compounds, providing a basis for further research into their applications (Huang et al., 2021).

Corrosion Inhibition

Compounds structurally similar to 1-(4-Chlorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea have been evaluated for their potential as corrosion inhibitors. Mistry et al. (2011) explored the inhibition effect of 1,3,5-triazinyl urea derivatives against mild steel corrosion in acidic solutions. Their findings suggest that such compounds can effectively protect mild steel surfaces by forming a protective layer, which is attributed to the adsorption of active centers contained in the molecules (Mistry et al., 2011).

Medicinal Chemistry and Anticancer Activity

In the field of medicinal chemistry, derivatives of urea compounds have shown significant potential as anticancer agents. Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives and evaluated their antiproliferative activity against various cancer cell lines. The study found that most target compounds exhibited significant effects, highlighting the therapeutic potential of urea derivatives in cancer treatment (Feng et al., 2020).

Antimicrobial Applications

The synthesis and evaluation of novel urea derivatives have also extended into antimicrobial research. For instance, novel derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas demonstrated promising activity as plant growth regulators, which suggests potential antimicrobial applications (Song Xin-jian et al., 2006).

properties

IUPAC Name

1-(4-chlorophenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BClN2O3/c1-18(2)19(3,4)26-20(25-18)13-6-5-7-16(12-13)23-17(24)22-15-10-8-14(21)9-11-15/h5-12H,1-4H3,(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKLBLPBMZYOIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716690
Record name N-(4-Chlorophenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

CAS RN

874302-00-8
Record name N-(4-Chlorophenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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